molecular formula C24H29N3O3S B11321578 1-(azepan-1-yl)-2-(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanone

1-(azepan-1-yl)-2-(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanone

Cat. No.: B11321578
M. Wt: 439.6 g/mol
InChI Key: LBTPVRMBNQOKOT-UHFFFAOYSA-N
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Description

1-(AZEPAN-1-YL)-2-(2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-ONE is a complex organic compound that features a benzodiazole core, an azepane ring, and a methoxyphenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(AZEPAN-1-YL)-2-(2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazole core, followed by the introduction of the azepane ring and the methoxyphenoxyethyl group. Common reagents used in these reactions include various halides, amines, and thiols under conditions such as reflux, catalytic hydrogenation, and nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(AZEPAN-1-YL)-2-(2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce new functional groups such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: It might be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(AZEPAN-1-YL)-2-(2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-ONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(AZEPAN-1-YL)-2-(2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-ONE: can be compared with other benzodiazole derivatives, azepane-containing compounds, and methoxyphenoxyethyl-substituted molecules.

  • Examples include 2-(1-Azepanyl)ethyl methacrylate and other benzodiazole-based compounds.

Uniqueness

The uniqueness of 1-(AZEPAN-1-YL)-2-(2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-ONE lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C24H29N3O3S

Molecular Weight

439.6 g/mol

IUPAC Name

1-(azepan-1-yl)-2-[2-[2-(4-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanone

InChI

InChI=1S/C24H29N3O3S/c1-29-19-10-12-20(13-11-19)30-16-17-31-24-25-21-8-4-5-9-22(21)27(24)18-23(28)26-14-6-2-3-7-15-26/h4-5,8-13H,2-3,6-7,14-18H2,1H3

InChI Key

LBTPVRMBNQOKOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCCCCC4

Origin of Product

United States

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